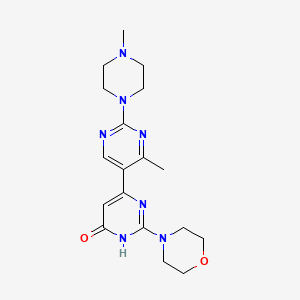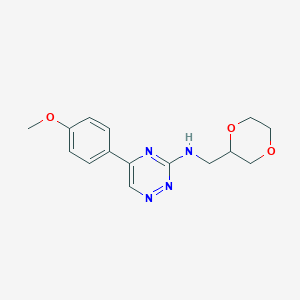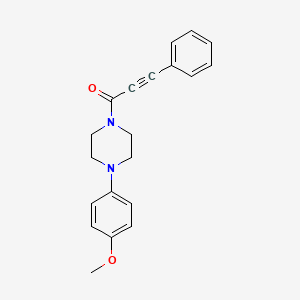
2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone, also known as AEMP, is a pyrimidinone derivative that has been extensively studied for its potential applications in scientific research. AEMP is a small molecule that has been shown to have various biological effects, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone may exert its biological effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of inflammatory and immune responses. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. In addition, 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to inhibit the production of pro-inflammatory cytokines, scavenge free radicals, and protect against oxidative stress. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has also been shown to inhibit the growth of various cancer cell lines. In addition, 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to have various biological effects, including anti-inflammatory, antioxidant, and anticancer properties. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone can be used to study the NF-κB and Nrf2/ARE signaling pathways. However, there are also some limitations to using 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone in lab experiments. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has a relatively short half-life and may require frequent dosing. In addition, the exact mechanism of action of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone. One potential direction is to further explore the mechanism of action of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone. Understanding the exact molecular targets of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone could lead to the development of more potent and selective analogs. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone in vivo. This could help to optimize dosing regimens and identify potential drug interactions. In addition, 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone could be studied in combination with other drugs to determine if it has synergistic effects. Finally, 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone could be studied in animal models of various diseases to determine its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone involves the reaction of ethyl cyanoacetate with aniline and 2,4-pentanedione in the presence of a base. The reaction yields 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone as a yellow crystalline solid with a melting point of 202-204°C.
Wissenschaftliche Forschungsanwendungen
2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has also been shown to scavenge free radicals and protect against oxidative stress. In addition, 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
2-anilino-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-11-9(2)14-13(16-12(11)17)15-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZCWLIMGLKKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-6-methyl-2-(phenylamino)pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate](/img/structure/B6121447.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6121456.png)



![N-ethyl-1-(2-methoxyethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6121482.png)
![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6121489.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6121503.png)
![1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone](/img/structure/B6121508.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6121514.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6121521.png)
![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6121523.png)
![2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6121531.png)